molecular formula C17H18N2O3S B2908839 N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 1903022-24-1

N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2908839
CAS No.: 1903022-24-1
M. Wt: 330.4
InChI Key: FRGRZASMXQFEMW-UHFFFAOYSA-N
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Description

N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzyloxy group, a tetrahydrothiophen-3-yl ether linkage, and an isonicotinamide moiety, which collectively contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Benzyloxy Intermediate: : The synthesis begins with the preparation of the benzyloxy intermediate. Benzyl alcohol is reacted with an appropriate halogenating agent (e.g., thionyl chloride) to form benzyl chloride, which is then reacted with sodium isonicotinate to yield the benzyloxy isonicotinate intermediate.

  • Introduction of the Tetrahydrothiophen-3-yl Group: : The benzyloxy isonicotinate intermediate is then subjected to nucleophilic substitution with tetrahydrothiophen-3-ol in the presence of a base (e.g., potassium carbonate) to form the desired ether linkage.

  • Amidation: : Finally, the intermediate product is reacted with an appropriate amine (e.g., ammonia or a primary amine) under mild conditions to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

  • Oxidation: : The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The nitro group in the isonicotinamide moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy or tetrahydrothiophen-3-yl ether linkages, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride

    Nucleophiles: Thiols, amines

Major Products

    Oxidation Products: Benzaldehyde, benzoic acid

    Reduction Products: Amino derivatives of isonicotinamide

    Substitution Products: Thiol or amine-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although detailed pharmacological studies are required to confirm its efficacy and safety.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. The benzyloxy and tetrahydrothiophen-3-yl groups may facilitate binding to enzymes or receptors, modulating their activity. The isonicotinamide moiety could interact with nucleic acids or proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzyloxy)-2-((tetrahydrothiophen-2-yl)oxy)isonicotinamide
  • N-(benzyloxy)-2-((tetrahydrothiophen-4-yl)oxy)isonicotinamide
  • N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Uniqueness

N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to the specific positioning of the tetrahydrothiophen-3-yl group, which may confer distinct chemical and biological properties compared to its analogs. This positioning can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Biological Activity

N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and patents.

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with benzyloxy and tetrahydrothiophene moieties. The synthetic pathway can be summarized as follows:

  • Starting Materials : Isonicotinic acid derivatives, benzyloxy groups, and tetrahydrothiophene.
  • Reagents : Common reagents include coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts.
  • Reaction Conditions : The reactions are generally carried out under controlled temperatures and in suitable solvents to optimize yield.

Anticancer Activity

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468).
  • Methodology : Cytotoxicity was assessed using MTT assays, which measure cell viability based on metabolic activity.
  • Findings :
    • The compound exhibited significant inhibitory activity against the MDA-MB-468 cell line, particularly when compared to standard treatments like gefitinib.
    • In a study, compounds with similar structures showed GI50 values below 10 µM, indicating potent anticancer activity .
CompoundCell LineGI50 (µM)Comparison
This compoundMDA-MB-468<10More potent than gefitinib
Reference Compound 1MDA-MB-4685.2Standard EGFR-TK inhibitor
Reference Compound 2MCF-719.3Hormone receptor-positive

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways involving EGFR and Akt phosphorylation, crucial for cancer cell proliferation.
  • Synergistic Effects : Some studies suggest that this compound may work synergistically with existing therapies, enhancing overall efficacy against resistant cancer cell lines .

Antibacterial Activity

In addition to anticancer properties, there is emerging evidence suggesting antibacterial activity:

  • Target Enzymes : The compound may inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
  • Comparative Studies : In vitro studies have shown that certain derivatives exhibit nanomolar inhibitory activities comparable to established antibiotics like ciprofloxacin .

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Case Study 1 : A derivative of isonicotinic acid demonstrated significant growth inhibition in estrogen receptor-positive breast cancer cells.
  • Case Study 2 : Another study highlighted a compound's ability to inhibit bacterial growth effectively, showcasing its dual potential as an anticancer and antibacterial agent .

Properties

IUPAC Name

N-phenylmethoxy-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(19-21-11-13-4-2-1-3-5-13)14-6-8-18-16(10-14)22-15-7-9-23-12-15/h1-6,8,10,15H,7,9,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGRZASMXQFEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NOCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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